N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide
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Overview
Description
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to an indole carboxamide, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole intermediate, followed by its coupling with the indole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a kilogram scale, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Ethyl acetoacetate
- Neurogenesis Inducer V, KHS101
Uniqueness
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide stands out due to its unique combination of benzimidazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-16(2)27-21-11-7-5-9-19(21)25-22(27)14-24-23(28)18-15-26(12-13-29-3)20-10-6-4-8-17(18)20/h4-11,15-16H,12-14H2,1-3H3,(H,24,28) |
InChI Key |
ATQAGDPMVQICKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
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